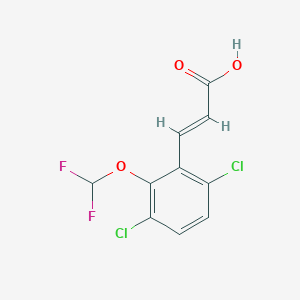
3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is a specialized organic compound characterized by its unique chemical structure, which includes chlorine, fluorine, and carboxylic acid functional groups. This compound is primarily used in scientific research and industrial applications due to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid typically involves multiple steps, starting with the chlorination of cinnamic acid derivatives. The reaction conditions often require the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of reactors and purification systems to handle the chemical processes and isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involving the replacement of chlorine or fluorine atoms with other groups are common.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different halogens or functional groups.
Scientific Research Applications
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological systems and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile
3,6-Dichloro-2-(difluoromethoxy)anisole
Uniqueness: 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is unique due to its specific combination of functional groups and its reactivity profile. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Biological Activity
3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H6Cl2F2O3, with a molecular weight of approximately 283.06 g/mol. The compound features a unique structure characterized by:
- Two chlorine atoms
- A difluoromethoxy group
- A cinnamic acid backbone
This structural composition is believed to contribute to its biological activity by interacting with various molecular targets within biological systems.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory effects. Research suggests that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism is thought to involve the modulation of signaling pathways such as NF-kB and MAPK, which are critical in the inflammatory response .
Anticancer Activity
The compound has shown promising anticancer properties in various in vitro studies. It appears to induce apoptosis in cancer cell lines, including colon and prostate cancer cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW480 (Colon) | 23.34 | Apoptosis induction |
| SW620 (Metastatic) | 16.00 | Caspase activation |
| PC3 (Prostate) | 11.70 | Mitochondrial disruption |
Antimicrobial Effects
Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating significant potency .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 4 |
| Staphylococcus epidermidis | 8 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It potentially modulates receptors that are crucial for cell signaling pathways associated with inflammation and tumor growth.
- DNA Interaction : Studies suggest that it may bind to DNA, leading to cytotoxic effects in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Properties
Molecular Formula |
C10H6Cl2F2O3 |
|---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[3,6-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(12)9(17-10(13)14)5(6)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+ |
InChI Key |
TZYIFFZIOKOLMS-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1Cl)/C=C/C(=O)O)OC(F)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















